molecular formula C11H16O B189000 2-Mesitylethanol CAS No. 6950-92-1

2-Mesitylethanol

Cat. No.: B189000
CAS No.: 6950-92-1
M. Wt: 164.24 g/mol
InChI Key: FQZPTDPHVFTOSY-UHFFFAOYSA-N
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Description

It is a white to almost white crystalline powder with a molecular weight of 164.25 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a mesitylene ring (a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesitylethanol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the Grignard reaction due to its high yield and efficiency. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

2-Mesitylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 2,4,6-trimethylbenzaldehyde

    Reduction: 2,4,6-trimethylbenzyl alcohol

    Substitution: 2,4,6-trimethylbenzyl chloride

Mechanism of Action

The mechanism of action of 2-Mesitylethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Mesitylethanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to the presence of both an ethyl chain and a mesitylene ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZPTDPHVFTOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219739
Record name 2-Hydroxyethylmesitylene
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-92-1
Record name 2,4,6-Trimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6950-92-1
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Record name 2-Mesitylethanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6950-92-1
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Record name 2-Hydroxyethylmesitylene
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Record name 2-hydroxyethylmesitylene
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Record name 2-Mesitylethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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